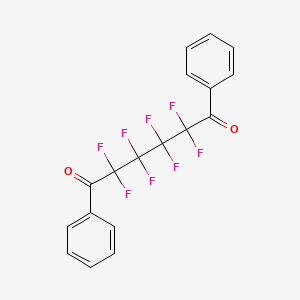
2,2,3,3,4,4,5,5-Octafluoro-1,6-diphenylhexane-1,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,5,5-Octafluoro-1,6-diphenylhexane-1,6-dione is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts distinct characteristics such as high thermal stability, chemical inertness, and low surface energy, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5-Octafluoro-1,6-diphenylhexane-1,6-dione typically involves the fluorination of precursor compounds. One common method is the reaction of hexafluorobenzene with a suitable diketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) and at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4,5,5-Octafluoro-1,6-diphenylhexane-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are possible due to the presence of fluorine atoms, which can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with varying functional groups.
Applications De Recherche Scientifique
2,2,3,3,4,4,5,5-Octafluoro-1,6-diphenylhexane-1,6-dione has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of high-performance materials such as fluoropolymers and as a component in specialty coatings and lubricants.
Mécanisme D'action
The mechanism by which 2,2,3,3,4,4,5,5-Octafluoro-1,6-diphenylhexane-1,6-dione exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to specific interactions with biological molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: A related compound with similar fluorination but different functional groups.
1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane: Another fluorinated compound with hydroxyl groups instead of diketone functionality.
Uniqueness
2,2,3,3,4,4,5,5-Octafluoro-1,6-diphenylhexane-1,6-dione is unique due to its diketone structure combined with extensive fluorination, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and chemical resistance.
Propriétés
Numéro CAS |
2525-80-6 |
|---|---|
Formule moléculaire |
C18H10F8O2 |
Poids moléculaire |
410.3 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5-octafluoro-1,6-diphenylhexane-1,6-dione |
InChI |
InChI=1S/C18H10F8O2/c19-15(20,13(27)11-7-3-1-4-8-11)17(23,24)18(25,26)16(21,22)14(28)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
QQMRZYZHLHQTRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(C(C(C(C(=O)C2=CC=CC=C2)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


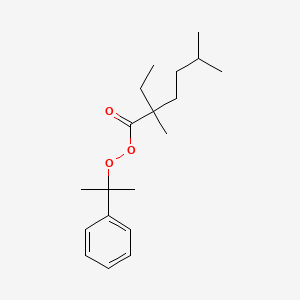
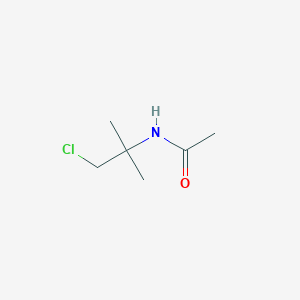
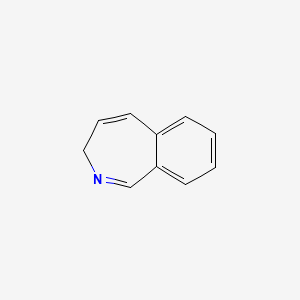
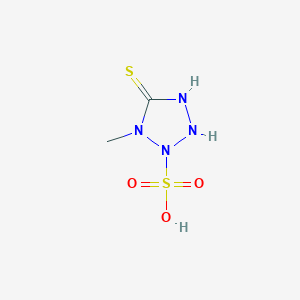
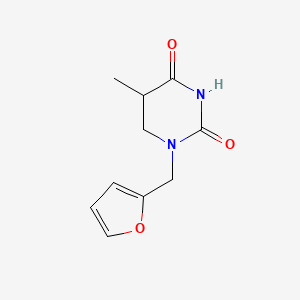

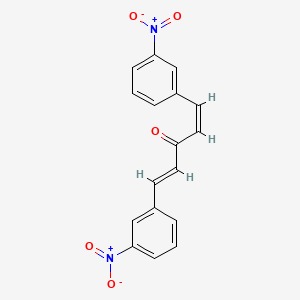

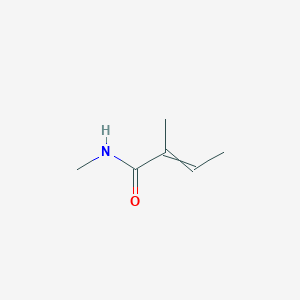
![7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one](/img/structure/B14745251.png)
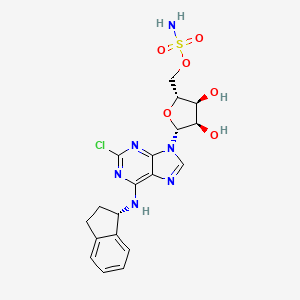
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)
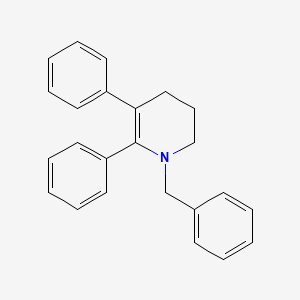
![Pyrazino[2,3-c]pyridazine](/img/structure/B14745281.png)
